molecular formula C26H24N6O2 B6107967 N-[(E)-AMINO[(4,6,7-TRIMETHYLQUINAZOLIN-2-YL)AMINO]METHYLIDENE]-2-BENZAMIDOBENZAMIDE

N-[(E)-AMINO[(4,6,7-TRIMETHYLQUINAZOLIN-2-YL)AMINO]METHYLIDENE]-2-BENZAMIDOBENZAMIDE

Cat. No.: B6107967
M. Wt: 452.5 g/mol
InChI Key: UHGIGALQINCVAN-UHFFFAOYSA-N
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Description

N-[(E)-AMINO[(4,6,7-TRIMETHYLQUINAZOLIN-2-YL)AMINO]METHYLIDENE]-2-BENZAMIDOBENZAMIDE is a complex organic compound with a molecular formula of C24H22N6O It is known for its unique structure, which includes a quinazoline ring system and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-AMINO[(4,6,7-TRIMETHYLQUINAZOLIN-2-YL)AMINO]METHYLIDENE]-2-BENZAMIDOBENZAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinazoline Ring: The quinazoline ring is synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Trimethyl Groups: The trimethyl groups are introduced via alkylation reactions using methylating agents such as methyl iodide.

    Formation of the Benzamide Moiety: The benzamide moiety is synthesized through the reaction of benzoyl chloride with an appropriate amine.

    Coupling Reaction: The final step involves the coupling of the quinazoline derivative with the benzamide derivative under suitable conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-AMINO[(4,6,7-TRIMETHYLQUINAZOLIN-2-YL)AMINO]METHYLIDENE]-2-BENZAMIDOBENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imine group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Amines, thiols, dimethylformamide (DMF), and dichloromethane (DCM).

Major Products Formed

    Oxidation: Quinazoline N-oxides.

    Reduction: Amino derivatives.

    Substitution: Substituted quinazoline derivatives.

Scientific Research Applications

N-[(E)-AMINO[(4,6,7-TRIMETHYLQUINAZOLIN-2-YL)AMINO]METHYLIDENE]-2-BENZAMIDOBENZAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-[(E)-AMINO[(4,6,7-TRIMETHYLQUINAZOLIN-2-YL)AMINO]METHYLIDENE]-2-BENZAMIDOBENZAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and modulating various biological processes. For example, it may inhibit kinases involved in cell signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • N-[(E)-AMINO[(4,6,7-TRIMETHYLQUINAZOLIN-2-YL)AMINO]METHYLIDENE]-2-BENZAMIDOBENZAMIDE
  • This compound

Uniqueness

This compound stands out due to its unique combination of a quinazoline ring and a benzamide moiety, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.

Properties

IUPAC Name

2-benzamido-N-[(E)-N'-(4,6,7-trimethylquinazolin-2-yl)carbamimidoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N6O2/c1-15-13-20-17(3)28-26(30-22(20)14-16(15)2)32-25(27)31-24(34)19-11-7-8-12-21(19)29-23(33)18-9-5-4-6-10-18/h4-14H,1-3H3,(H,29,33)(H3,27,28,30,31,32,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHGIGALQINCVAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N=C(N=C2C=C1C)N=C(N)NC(=O)C3=CC=CC=C3NC(=O)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(N=C(N=C2C=C1C)/N=C(\N)/NC(=O)C3=CC=CC=C3NC(=O)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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